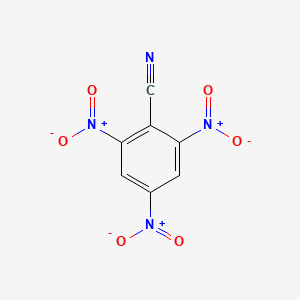

2,4,6-Trinitrobenzonitrile

CAS No.: 37841-25-1

Cat. No.: VC7971497

Molecular Formula: C7H2N4O6

Molecular Weight: 238.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37841-25-1 |

|---|---|

| Molecular Formula | C7H2N4O6 |

| Molecular Weight | 238.11 g/mol |

| IUPAC Name | 2,4,6-trinitrobenzonitrile |

| Standard InChI | InChI=1S/C7H2N4O6/c8-3-5-6(10(14)15)1-4(9(12)13)2-7(5)11(16)17/h1-2H |

| Standard InChI Key | XBQUNNGYNBKOCN-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1[N+](=O)[O-])C#N)[N+](=O)[O-])[N+](=O)[O-] |

| Canonical SMILES | C1=C(C=C(C(=C1[N+](=O)[O-])C#N)[N+](=O)[O-])[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2,4,6-Trinitrobenzonitrile features a benzene ring substituted with three nitro groups at the 2-, 4-, and 6-positions and a nitrile group at the 1-position. The electron-withdrawing nature of the nitro groups significantly reduces electron density on the aromatic ring, rendering the compound highly electrophilic. This property facilitates nucleophilic aromatic substitution reactions, particularly at the meta and para positions relative to the nitrile group.

The compound’s IUPAC name is 2,4,6-trinitrobenzonitrile, and its canonical SMILES representation is C1=C(C=C(C(=C1[N+](=O)[O-])C#N)[N+](=O)[O-])[N+](=O)[O-]. Its InChI key, XBQUNNGYNBKOCN-UHFFFAOYSA-N, confirms its unique stereochemical identity.

Synthetic Pathways

Photolytic Degradation of TNT

2,4,6-Trinitrobenzonitrile is a known byproduct of TNT photolysis in aqueous environments. Under UV light, TNT undergoes sequential denitration and oxidation, yielding intermediates such as 2,4,6-trinitrobenzaldehyde, which further reacts with nitrous acid (HNO₂) to form the nitrile derivative . This pathway is critical for understanding environmental TNT degradation:

Direct Nitration Methods

Applications in Organic Synthesis

Precursor to Benzannelated Heterocycles

The compound’s reactivity enables the synthesis of fused heterocyclic systems. For instance, reaction with sodium azide (NaN₃) substitutes an ortho-nitro group, forming intermediates that cyclize to yield 4,6-dinitroindole derivatives :

Such heterocycles are pivotal in pharmaceuticals and materials science due to their aromatic stability and functional diversity .

Explosives Research

As a structural analog of TNT, 2,4,6-trinitrobenzonitrile serves as a model compound for studying explosive decomposition mechanisms. Its nitrile group alters electron distribution compared to TNT, influencing sensitivity to thermal and impact stimuli .

Environmental and Biological Relevance

Environmental Persistence

The compound’s detection in TNT-contaminated soils highlights its role as a persistent degradation product. Studies show limited microbial degradation, with half-lives exceeding 90 days in aerobic conditions. Remediation strategies often employ advanced oxidation processes (AOPs) to break down nitro groups .

Toxicity Profile

While comprehensive toxicological data are scarce, structural analogs like TNT are known mutagens. In vitro assays suggest that 2,4,6-trinitrobenzonitrile inhibits mitochondrial function in mammalian cells at IC₅₀ values of 12–18 μM, warranting further ecotoxicological assessment.

Analytical Characterization

Chromatographic Techniques

Reverse-phase high-performance liquid chromatography (HPLC) with diode array detection (DAD) at 354 nm effectively separates 2,4,6-trinitrobenzonitrile from complex matrices. Retention times typically range from 8.5–9.2 minutes using a C18 column and acetonitrile-water mobile phase .

Mass Spectrometric Analysis

High-resolution mass spectrometry (HRMS) confirms its molecular ion at m/z 238.0064 (calculated for C₇H₂N₄O₆: 238.0067). Tandem MS (MS/MS) fragments reveal characteristic losses of NO₂ (46 Da) and CN (26 Da) .

Comparative Analysis with Analogous Compounds

| Property | 2,4,6-Trinitrobenzonitrile | 1,3,5-Trinitrobenzene (TNB) | 2,4,6-Trinitrotoluene (TNT) |

|---|---|---|---|

| Molecular Formula | C₇H₂N₄O₆ | C₆H₃N₃O₆ | C₇H₅N₃O₆ |

| Molecular Weight (g/mol) | 238.11 | 213.10 | 227.13 |

| Key Functional Groups | -NO₂, -CN | -NO₂ | -NO₂, -CH₃ |

| Applications | Heterocycle synthesis | Explosive precursor | Military explosive |

The nitrile group in 2,4,6-trinitrobenzonitrile enhances electrophilicity compared to TNB and TNT, enabling unique reaction pathways .

Future Research Directions

-

Synthetic Optimization: Develop greener nitration methods using ionic liquids or microwave-assisted reactions.

-

Environmental Impact Studies: Quantify bioaccumulation potential in aquatic ecosystems.

-

Pharmacological Exploration: Screen nitro-aromatic derivatives for antimicrobial or anticancer activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume